N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with a 4-fluorophenyl group, linked via an ethyloxy chain to a 2-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl and fluorophenyl groups enhance lipophilicity and metabolic stability, while the pyridazine ring may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3S/c20-14-7-5-13(6-8-14)16-9-10-18(26-25-16)29-12-11-24-30(27,28)17-4-2-1-3-15(17)19(21,22)23/h1-10,24H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDFLZDIZUPKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Pyridazine ring : Contributes to the compound's ability to interact with biological targets.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl group : Known to increase metabolic stability and alter pharmacokinetics.
- Sulfonamide moiety : Often associated with antibacterial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in various metabolic pathways.
- Receptors : It has been suggested that the compound can bind to specific receptors, influencing signaling pathways related to inflammation and cancer.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, showing efficacy comparable to standard antibiotics. For instance, it displayed minimum inhibitory concentrations (MICs) in the range of 250 μg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has highlighted the compound's potential in reducing inflammation. In animal models, it demonstrated significant inhibition of paw swelling and body weight loss, suggesting its utility in treating inflammatory diseases . The anti-inflammatory activity was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic profile.
Anticancer Potential
The unique structural attributes of this compound have led researchers to explore its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . Further investigations are needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity :
- Anti-inflammatory Studies :
-
Cancer Cell Line Studies :
- The compound was tested on several cancer cell lines, revealing its potential to inhibit cell proliferation and induce apoptosis.
- These results warrant further exploration into its use as an anticancer therapeutic .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Structural Features:
- Pyridazine Core: The target compound’s pyridazine ring (two adjacent nitrogen atoms) differs from pyrimidine (e.g., in ’s N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide), which has nitrogen atoms at positions 1 and 3. Pyridazine’s electronic properties may alter binding affinity compared to pyrimidine-based analogs .
- Sulfonamide Group: The 2-(trifluoromethyl)benzenesulfonamide group contrasts with simpler sulfonamides (e.g., 2-fluorobenzenesulfonamide in ) or highly fluorinated variants (e.g., perfluorinated benzenesulfonamides in ).
- Linker Flexibility : The ethyloxy linker provides moderate flexibility compared to rigid carboxamide linkers (e.g., furo[2,3-b]pyridine carboxamides in ) or piperazine-based spacers (e.g., AMG628 in ). This may influence conformational adaptability during receptor binding .
Table 1: Structural Comparison with Analogous Compounds
Pharmacological and Physicochemical Properties
- Lipophilicity: The trifluoromethyl and fluorophenyl groups in the target compound likely increase logP compared to non-fluorinated analogs (e.g., non-fluorinated benzenesulfonamides). However, perfluorinated compounds () exhibit extreme hydrophobicity, which may limit bioavailability .
- Metabolic Stability : Fluorination generally reduces oxidative metabolism. The target compound’s moderate fluorination (vs. extensive fluorination in ) balances stability and solubility .
- Target Engagement : Pyridazine-based compounds may interact with kinases or GPCRs, similar to pyrimidine derivatives () or sigma receptor ligands (). For example, AMG628 () targets TRPV1 receptors via fluorophenyl-piperazine motifs, suggesting fluorinated aromatics are critical for receptor binding .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Answer: The synthesis requires precise control of reaction parameters. Key steps include:
- Temperature control : Maintaining 60–80°C during coupling reactions to minimize side products .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .
- Catalysts : Triethylamine (10–15 mol%) improves nucleophilic substitution reactions by neutralizing acidic byproducts .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Basic: What analytical methods validate the structural integrity of intermediates and the final compound?
Answer: A multi-technique approach is critical:
- TLC : Monitors reaction progress using UV-active spots (Rf ~0.5 in 7:3 hexane/ethyl acetate) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; trifluoromethyl at δ -62 ppm in ¹⁹F NMR) .
- HRMS : Exact mass determination (e.g., [M+H]+ at m/z 497.08) ensures molecular formula accuracy .
Basic: How is the preliminary biological activity of this compound assessed?
Answer: Initial screening involves:
- In vitro enzyme assays : Testing inhibition of kinases (e.g., EGFR, IC50 < 1 µM) using fluorescence-based assays .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50 ~5 µM) to evaluate potency .
- Structural analogs : Comparing activity with derivatives lacking the trifluoromethyl group, which reduces potency by ~50% .
Advanced: How do systematic structural modifications influence its structure-activity relationship (SAR)?
Answer: SAR studies involve:
- Trifluoromethyl substitution : Replacing it with -CF2H reduces metabolic stability (t½ from 4.2 h to 1.8 h in microsomes) .
- Pyridazine ring modification : Introducing electron-withdrawing groups (e.g., -NO2) enhances kinase selectivity (e.g., 10-fold higher for VEGFR2) .
- Ethoxy linker optimization : Shortening the linker from ethyl to methyl decreases cellular permeability (Papp from 12 × 10⁻⁶ cm/s to 5 × 10⁻⁶ cm/s) .
Advanced: What computational strategies predict its binding modes with biological targets?
Answer: Integrated computational workflows include:
- Docking simulations : AutoDock Vina predicts binding to EGFR’s ATP pocket (ΔG ~ -9.2 kcal/mol) .
- MD simulations : 100-ns trajectories assess stability of the sulfonamide group in the hydrophobic cleft .
- QSAR models : Correlate logP values (>3.5) with improved blood-brain barrier penetration .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer: Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
- Compound purity : Validate batches via HPLC (>98% purity) to exclude impurities masking true activity .
- In vivo follow-up : Compare pharmacokinetics in rodent models to confirm in vitro-in vivo correlations .
Advanced: What factors influence its chemical stability under varying storage conditions?
Answer: Stability is assessed via:
- Thermogravimetric analysis (TGA) : Degrades above 200°C, indicating suitability for lyophilization .
- pH stability : Stable in pH 5–7 (aqueous buffer, 25°C) but hydrolyzes in acidic conditions (pH < 3) .
- Light sensitivity : Store in amber vials to prevent photodegradation (90% retention after 6 months) .
Advanced: How do solvent choices impact its reactivity in downstream derivatization?
Answer: Solvent polarity and coordination effects:
- Polar solvents : DMSO accelerates SNAr reactions (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ in THF) .
- Protic vs. aprotic : Methanol reduces yields in sulfonamide coupling due to H-bond competition .
- Green chemistry : Switch to cyclopentyl methyl ether (CPME) improves E-factor by 40% .
Advanced: Which enzymatic targets are prioritized for mechanistic studies?
Answer: Target prioritization involves:
- Proteomic profiling : SILAC-based screens identify binding to carbonic anhydrase IX (KD = 120 nM) .
- Kinase profiling : PamStation® arrays reveal inhibition of Abl1 (IC50 = 0.8 µM) and FLT3 (IC50 = 1.2 µM) .
- Off-target effects : Counter-screens against CYP450 isoforms (e.g., CYP3A4 inhibition < 20% at 10 µM) .
Advanced: How can polymorphism be controlled during crystallization?
Answer: Polymorph screening strategies:
- Solvent evaporation : Use ethyl acetate/hexane (1:4) to isolate Form I (melting point 158°C) .
- Temperature cycling : Rapid cooling from 60°C to 4°C favors Form II (PXRD peak at 2θ = 12.4°) .
- Additives : 5% polyvinylpyrrolidone (PVP) suppresses hydrate formation during lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
